2,4-Dichloro-6-propoxy-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-propoxy-1,3,5-triazine is a chemical compound with the molecular formula C6H7Cl2N3O and a molecular weight of 208.05 g/mol . It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2,4-Dichloro-6-propoxy-1,3,5-triazine has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically involves the use of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure the selective chlorination at the 2 and 4 positions of the triazine ring. The propoxy group is then introduced through a nucleophilic substitution reaction using propanol in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-6-propoxy-1,3,5-triazine involves large-scale chlorination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-propoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,4-dichloro-1,3,5-triazine and propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used to facilitate hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major products are 2,4-dichloro-1,3,5-triazine and propanol.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-propoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions with various biomolecules. The compound can react with nucleophilic sites on enzymes and proteins, leading to the inhibition of enzyme activity or modification of protein function . This reactivity is due to the presence of electron-withdrawing chlorine atoms, which make the triazine ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3,5-triazine: A closely related compound used as an intermediate in organic synthesis and pharmaceutical production.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another derivative with similar reactivity, used in peptide coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent and in the synthesis of various organic compounds.
Uniqueness
2,4-Dichloro-6-propoxy-1,3,5-triazine is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This makes it particularly useful in specific synthetic applications and research studies where the propoxy group plays a crucial role .
Properties
IUPAC Name |
2,4-dichloro-6-propoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHRUHQFRFOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181184 | |
Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26650-75-9 | |
Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26650-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026650759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-propoxy-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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